molecular formula C16H16N2 B1437522 N-Benzyl-N-(1H-indol-6-ylmethyl)amine CAS No. 1017791-17-1

N-Benzyl-N-(1H-indol-6-ylmethyl)amine

Cat. No.: B1437522
CAS No.: 1017791-17-1
M. Wt: 236.31 g/mol
InChI Key: UXSDTZMLCXNFPJ-UHFFFAOYSA-N
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Description

N-Benzyl-N-(1H-indol-6-ylmethyl)amine (C₁₆H₁₆N₂, MW = 236.31) is a secondary amine featuring a benzyl group and an indole-derived substituent.

Properties

IUPAC Name

N-(1H-indol-6-ylmethyl)-1-phenylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2/c1-2-4-13(5-3-1)11-17-12-14-6-7-15-8-9-18-16(15)10-14/h1-10,17-18H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXSDTZMLCXNFPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC2=CC3=C(C=C2)C=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Cancer Research

N-Benzyl-N-(1H-indol-6-ylmethyl)amine has been investigated for its cytotoxic effects against various cancer cell lines, particularly pancreatic cancer. A study synthesized a library of compounds based on the indole framework and evaluated their effectiveness as metabolic inhibitors of ATP production. The findings indicated that several compounds exhibited IC50 values less than 5 μM against pancreatic cancer cell lines, suggesting potential for targeted cancer therapy .

Table 1: Cytotoxicity of Indole Derivatives

CompoundCell Line TestedIC50 (μM)
Compound APancreatic Cancer<5
Compound BNon-Cancerous Line>10
This compoundPancreatic Cancer<5

Neuropharmacology

Research has shown that N-benzylated compounds can exhibit potent activity at serotonin receptors, particularly the 5-HT2A receptor. This receptor is implicated in various neurological disorders and is a target for hallucinogenic compounds. Studies indicate that modifications to the benzyl moiety can enhance the potency of these compounds significantly, making them candidates for further exploration in treating mood disorders and other psychiatric conditions .

Synthesis of Bioactive Molecules

The compound serves as a building block in the synthesis of more complex molecules with potential biological activity. For instance, it has been used to create derivatives that possess enhanced antitumor properties or improved receptor binding affinities. The versatility of the indole structure allows for modifications that can lead to diverse pharmacological profiles .

Case Study 1: Pancreatic Cancer Treatment

In a recent study, a series of indolyl sulfonamides were synthesized, including derivatives of this compound. These compounds were tested against multiple pancreatic cancer cell lines using a traditional cytotoxicity assay. The results demonstrated that certain derivatives not only inhibited cell growth but also showed promise as metabolic inhibitors, indicating their potential role in overcoming chemotherapy resistance .

Case Study 2: Serotonin Receptor Modulation

Another investigation focused on the interaction of N-benzylated tryptamines with serotonin receptors. The study found that this compound analogs displayed high binding affinities at the 5-HT2A receptor, suggesting their potential use in developing new treatments for depression and anxiety disorders .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds are selected for comparison based on substituent diversity and available

Table 1: Structural Features and Molecular Properties
Compound Name (Reference) Molecular Formula Molecular Weight Key Substituents Physical State Yield (%)
N-Benzyl-N-(1H-indol-6-ylmethyl)amine (Target) C₁₆H₁₆N₂ 236.31 Benzyl, indol-6-ylmethyl Not reported
4-Fluoro-N-(1H-indol-6-ylmethyl)aniline C₁₅H₁₃FN₂ 240.28 Fluoroaniline, indol-6-ylmethyl Not reported
N-Benzyl-N-(4-chlorobenzyl)amine 6b C₂₁H₂₁Cl₂NO 378.76 Benzyl, 4-chlorobenzyl, chloro-phenoxypropyl Colorless oil 79
N-Benzyl-N-(3-trimethylsilylprop-2-ynyl)amine C₁₄H₂₀NSi 234.40 Benzyl, trimethylsilylpropargyl Yellow oil
N-Benzyl-N-[(E)-(3,4,5-trimethoxyphenyl)methylidene]amine C₁₇H₁₉NO₃ 285.33 Benzyl, trimethoxyphenylimine Solid (mp 367 K)
Key Observations:
  • Electronic Effects : The indole group in the target compound introduces electron-rich aromaticity, contrasting with halogenated analogs (e.g., 6b in ) that exhibit electron-withdrawing effects. The trimethoxyphenylimine analog () demonstrates enhanced electron density due to methoxy groups .
  • Hydrogen Bonding : The indole NH group in the target compound enables hydrogen bonding, absent in halogenated or silylated analogs.

Spectroscopic Data Comparison

Table 2: Spectroscopic Characteristics
Compound Name (Reference) IR (νmax, cm⁻¹) NMR (¹H/¹³C) Key Shifts MS (m/z, %)
This compound ~3400 (N-H), ~1600 (C=C) Indole H: δ 6.5–7.5; Benzyl CH₂: δ 3.8–4.2 M⁺: 236 (expected)
4-Fluoro-N-(1H-indol-6-ylmethyl)aniline 2921, 2849 (C-H), 1598 (C=C) Fluorophenyl H: δ 6.8–7.3 M⁺: 240 (observed)
N-Benzyl-N-(4-chlorobenzyl)amine 6b 1598 (C=C), 1239 (C-O) Chlorobenzyl CH₂: δ 4.5–4.7 M⁺: 492 (5%)
N-Benzyl-N-[(E)-trimethoxyphenylmethylidene]amine 2921, 2849 (C-H) Trimethoxyphenyl H: δ 3.8–6.7 M⁺: 285 (45%)
Key Observations:
  • IR Spectroscopy: The target compound’s N-H stretch (~3400 cm⁻¹) distinguishes it from non-indole analogs (e.g., 6b in lacks this feature).
  • NMR Shifts : Indole protons in the target compound resonate at δ 6.5–7.5, overlapping with aromatic protons in fluorophenyl () and trimethoxyphenyl () analogs.
  • Mass Spectrometry: Molecular ion peaks align with calculated masses, confirming structural integrity (e.g., reports m/z 285 for C₁₇H₁₉NO₃) .

Preparation Methods

Reductive Amination Approach

Description:
The most commonly reported and efficient method for synthesizing N-Benzyl-N-(1H-indol-6-ylmethyl)amine is via reductive amination. This involves the condensation of an aldehyde or ketone with a primary or secondary amine, followed by reduction of the resulting imine or iminium intermediate to the corresponding amine.

Typical Procedure:

  • Starting materials: 1H-indol-6-ylmethanamine (or its equivalent) and benzaldehyde.
  • The amine and aldehyde are mixed in a suitable solvent under mild conditions to form an imine intermediate.
  • Catalytic hydrogenation is then performed using palladium on nickel oxide (Pd/NiO) as the catalyst under a hydrogen atmosphere at room temperature (~25°C).
  • The catalyst reduces the imine to the secondary amine, yielding this compound with high purity (typically around 95%).

Key Conditions:

  • Catalyst: Pd/NiO
  • Atmosphere: Hydrogen (H₂)
  • Temperature: Ambient (25°C)
  • Solvent: Commonly ethanol or methanol, but can vary depending on substrate solubility.

Advantages:

  • Mild reaction conditions preserve the sensitive indole ring.
  • High selectivity and yield.
  • Scalable for research and potential industrial synthesis.

Reference Data:

Step Reagents/Conditions Outcome
1 1H-indol-6-ylmethanamine + benzaldehyde Formation of imine intermediate
2 Pd/NiO catalyst, H₂, 25°C Reduction to secondary amine
Yield Typically >85% High purity product (~95%)

This method is supported by analogous preparations of N-benzylamine derivatives and is considered a standard synthetic route for such compounds.

Research Findings and Analytical Data

Purity and Yield:

  • The reductive amination method yields the compound with approximately 95% purity.
  • Yields are generally high (>85%) when optimized.

Biological Relevance:

  • The compound synthesized via these methods has been tested for cytotoxicity against pancreatic cancer cell lines, showing IC50 values below 5 μM, indicating potent biological activity.

Table 2: Summary of Preparation Methods

Method Key Reagents Conditions Yield (%) Purity (%) Notes
Reductive Amination 1H-indol-6-ylmethanamine, benzaldehyde, Pd/NiO, H₂ Ambient temperature, catalytic hydrogenation >85 ~95 Preferred method, mild conditions
Nucleophilic Substitution N-benzylamine, indol-6-ylmethyl halide, base Elevated temperature, basic medium Variable Moderate Less selective, side reactions possible
Sodium Triacetoxyborohydride Reduction Aldehyde + amine, NaBH(OAc)₃ Room temperature, mild acidic Moderate High Alternative to catalytic hydrogenation
Microwave-Assisted Reductive Amination Same as reductive amination Microwave irradiation, short time High High Rapid synthesis, requires optimization

Q & A

Q. What synthetic methodologies are effective for preparing N-Benzyl-N-(1H-indol-6-ylmethyl)amine?

The compound can be synthesized via reductive amination , leveraging catalytic hydrogenation with Pd/NiO under H₂ at 25°C, as demonstrated for analogous N-benzylamine derivatives . Key steps include:

  • Reacting indole-6-carbaldehyde with benzylamine in the presence of a Pd-based catalyst.
  • Purification via filtration and solvent evaporation to isolate the product. Yield optimization may require adjusting catalyst loading (e.g., 1.1 wt% Pd/NiO) and reaction time (10–12 hours).

Q. How is this compound characterized post-synthesis?

Characterization typically involves:

  • ¹H/¹³C NMR spectroscopy to confirm substituent positions and bonding patterns (e.g., δ 7.2–7.5 ppm for aromatic protons) .
  • IR spectroscopy to identify N–H and C–N stretches (~3300 cm⁻¹ and ~1250 cm⁻¹, respectively) .
  • X-ray crystallography for unambiguous structural determination, as applied to related N-benzylpyrimidine derivatives .

Advanced Research Questions

Q. What analytical challenges arise in isolating this compound from reaction mixtures?

Common issues include:

  • Byproduct formation : Debromination or incomplete reduction, observed in analogous pyrazine syntheses .
  • Separation complexity : Use flash chromatography (e.g., silica gel, ethyl acetate/hexane) or preparative HPLC for purification.
  • NMR-based quantification : Integrate peaks to assess purity in inseparable mixtures (e.g., 4:6 ratio of byproducts in some cases) .

Q. How can reaction conditions be optimized to minimize byproducts during synthesis?

Key strategies include:

  • Catalyst screening : Compare Pd/NiO vs. Pt/charcoal for selectivity.
  • Temperature control : Lower temperatures (25°C) reduce side reactions, while reflux (e.g., 80°C) may accelerate desired pathways .
  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile) improve homogeneity in reduction steps .

Q. What computational methods predict the reactivity of this compound?

  • Density Functional Theory (DFT) : Model transition states for reductive amination to identify rate-limiting steps .
  • Molecular docking : Explore interactions with biological targets (e.g., enzymes) if the compound has hypothesized bioactivity.
  • Hammett analysis : Correlate substituent effects (e.g., electron-donating groups on indole) with reaction rates .

Q. How does the electronic nature of substituents on the indole ring affect reactivity?

  • Electron-withdrawing groups (e.g., –NO₂) decrease nucleophilicity at the amine, reducing reductive amination yields.
  • Steric hindrance : Bulky substituents at the indole 3-position may hinder Pd catalyst access, as seen in pyrazine analogs .
  • Comparative studies on pyridinyl vs. indolyl derivatives suggest π-π stacking interactions influence crystallization behavior .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-Benzyl-N-(1H-indol-6-ylmethyl)amine
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N-Benzyl-N-(1H-indol-6-ylmethyl)amine

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